molecular formula C7H13FN2OS2 B14695095 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea CAS No. 33021-89-5

1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea

Cat. No.: B14695095
CAS No.: 33021-89-5
M. Wt: 224.3 g/mol
InChI Key: VTDNGYCVOFNHDO-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is an organic compound that features a urea functional group attached to a 1,3-dithiane ring and a 2-fluoroethyl group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea typically involves the reaction of 1,3-dithiane with a suitable isocyanate or urea derivative. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Mild to moderate temperatures (0-50°C) to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production methods for such compounds may involve:

    Batch or continuous flow reactors: To optimize reaction conditions and yield.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: Conversion of the dithiane ring to a sulfoxide or sulfone.

    Reduction: Reduction of the urea group to an amine.

    Substitution: Nucleophilic substitution reactions at the fluoroethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea would depend on its specific biological or chemical target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane derivatives: Compounds with similar dithiane rings but different substituents.

    Fluoroethyl ureas: Compounds with similar urea and fluoroethyl groups but different ring structures.

Uniqueness

1-(1,3-Dithian-5-yl)-3-(2-fluoroethyl)urea is unique due to the combination of the dithiane ring and the fluoroethyl urea moiety. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

33021-89-5

Molecular Formula

C7H13FN2OS2

Molecular Weight

224.3 g/mol

IUPAC Name

1-(1,3-dithian-5-yl)-3-(2-fluoroethyl)urea

InChI

InChI=1S/C7H13FN2OS2/c8-1-2-9-7(11)10-6-3-12-5-13-4-6/h6H,1-5H2,(H2,9,10,11)

InChI Key

VTDNGYCVOFNHDO-UHFFFAOYSA-N

Canonical SMILES

C1C(CSCS1)NC(=O)NCCF

Origin of Product

United States

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